molecular formula C10H9NO9S3 B085766 8-Amino-1,3,6-naphthalenetrisulfonic acid CAS No. 117-42-0

8-Amino-1,3,6-naphthalenetrisulfonic acid

Cat. No.: B085766
CAS No.: 117-42-0
M. Wt: 383.4 g/mol
InChI Key: UBDHSURDYAETAL-UHFFFAOYSA-N
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Description

8-Amino-1,3,6-naphthalenetrisulfonic acid is a sulfonated aromatic compound with an amino group. It is known for its polyanionic nature and is often used as a molecular reagent in various scientific applications. The compound is characterized by its high solubility in water and its ability to form stable complexes with various ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Amino-1,3,6-naphthalenetrisulfonic acid can be synthesized through the sulfonation of naphthalene derivatives. The process typically involves the following steps:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 6 positions.

    Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 8 position.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,3,6-naphthalenetrisulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Substitution reactions typically involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and reduced amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Amino-1,3,6-naphthalenetrisulfonic acid involves its ability to form stable complexes with various ions. The amino group can react with aldehydes and ketones to form Schiff bases, which can be reduced to stable amine derivatives . This property makes it useful in labeling and tracing applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-1,3,6-naphthalenetrisulfonic acid is unique due to its specific substitution pattern and the presence of both amino and sulfonic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile in various scientific applications.

Properties

IUPAC Name

8-aminonaphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO9S3/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDHSURDYAETAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79873-38-4 (unspecified hydrochloride salt), 901-79-1 (tri-hydrochloride salt)
Record name 8-Amino-1,3,6-naphthalenetrisulfonic acid
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DSSTOX Substance ID

DTXSID5059454
Record name 1,3,6-Naphthalenetrisulfonic acid, 8-amino-
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Molecular Weight

383.4 g/mol
Source PubChem
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CAS No.

117-42-0, 5398-34-5
Record name 8-Aminonaphthalene-1,3,6-trisulfonic acid
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Record name 8-Amino-1,3,6-naphthalenetrisulfonic acid
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Record name Disodium 8-amino-1,3,6-naphthalenetrisulfonate
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Record name Koch acid
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Record name 1,3,6-Naphthalenetrisulfonic acid, 8-amino-
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Record name 1,3,6-Naphthalenetrisulfonic acid, 8-amino-
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Record name 8-aminonaphthalene-1,3,6-trisulphonic acid
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Record name Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate
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Record name 8-AMINO-1,3,6-NAPHTHALENETRISULFONIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 51.2 g of 8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt in 120 ml of water containing 21.0 ml of 5N sodium hydroxide was warmed and filtered. The filtrate was slowly diluted with 400 ml of ethanol, stirred and allowed to cool to room temperature. The solid was collected, washed with ethanol, then ether and dried, giving 46.0 g of 8-amino-1,3,6-naphthalenetrisulfonic acid, trisodium salt.
Name
8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 51.2 g of 8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt in a mixture of 120 ml of water and 21.0 ml of 5 N sodium hydroxide was warmed and then filtered. The filtrate was slowly diluted with 400 ml of ethanol. The mixture was cooled to room temperature and the solid was collected by filtration, washed with ethanol, then ether and dried at 110° C. overnight giving 46.0 g of 8-amino-1,3,6-naphthalenetrisulfonic acid, trisodium salt.
Name
8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

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